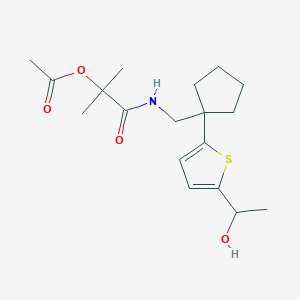
1-(((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C18H27NO4S and its molecular weight is 353.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic molecule with potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, drawing from diverse research sources.
Structural Characteristics
This compound features a thiophene ring, a cyclopentyl group, and an acetate moiety. Its molecular formula is C20H26N2O5S, with a molecular weight of approximately 394.55 g/mol. The unique arrangement of functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives and appropriate coupling reactions.
- Cyclopentyl Group Introduction : Employing cyclization techniques to incorporate the cyclopentyl structure.
- Acetate Formation : Reacting with acetic anhydride or acetyl chloride to form the acetate group.
Control of reaction conditions such as temperature and pH is crucial for optimizing yield and purity.
Biological Activity
Preliminary studies indicate that this compound may possess significant biological activities, including:
1. Antioxidant Activity
Research suggests that compounds with thiophene rings can modulate oxidative stress pathways. The presence of the cyclopentyl group may enhance this activity by stabilizing reactive intermediates.
2. Anti-inflammatory Effects
The compound may inhibit pro-inflammatory cytokines, potentially through modulation of signaling pathways involved in inflammation. This is particularly relevant for conditions characterized by oxidative stress and inflammation.
3. Enzyme Modulation
Initial findings indicate that the compound may interact with specific enzymes, influencing their activity. For instance, it could act as an inhibitor or activator depending on the target enzyme's role in metabolic pathways.
Case Studies
Several studies have investigated the biological effects of similar compounds:
The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce oxidative damage in cells.
- Cytokine Regulation : It may modulate the expression or activity of cytokines involved in inflammatory responses.
Propriétés
IUPAC Name |
[1-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-12(20)14-7-8-15(24-14)18(9-5-6-10-18)11-19-16(22)17(3,4)23-13(2)21/h7-8,12,20H,5-6,9-11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYORKIFTZJPORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(C)(C)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














